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Compound of Interest

Compound Name:
3-Bromo-4-fluoro-5-

iodobenzaldehyde

CAS No.: 1356113-37-5

Cat. No.: B6352686

Get Quote

Executive Summary
In advanced organic synthesis and medicinal chemistry, 3-Bromo-4-fluoro-5-
iodobenzaldehyde (CAS: 1356113-37-5) represents a highly specialized, multi-halogenated

building block. Unlike standard reagents, this compound is engineered for orthogonal reactivity.

The deliberate placement of three distinct halogens (I, Br, F) alongside an electrophilic

aldehyde group provides researchers with a programmable scaffold for the divergent synthesis

of complex Active Pharmaceutical Ingredients (APIs) [1].

This whitepaper transcends a standard Safety Data Sheet (SDS). It synthesizes critical hazard

information with mechanistic causality, providing drug development professionals with a self-

validating framework for safe handling, scale-up, and chemoselective manipulation.

Physicochemical Profile & Structural Logic
Understanding the physical properties of this compound is essential for predicting its behavior

in both biological systems (toxicity) and synthetic environments (solubility and reactivity).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b6352686#bc-rfq
https://www.benchchem.com/product/b6352686/docs?utm_src=pdf-body#comprehensive-technical-guide-safety-data-profile-3-bromo-4-fluoro-5-iodobenzaldehyde
https://www.benchchem.com/product/b6352686/docs?utm_src=pdf-body#comprehensive-technical-guide-safety-data-profile-3-bromo-4-fluoro-5-iodobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6352686?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Chemical Identifiers & Physical Properties
Property Value / Description Mechanistic Implication

CAS Number 1356113-37-5
Standardized identifier for

regulatory tracking [1].

Molecular Formula C₇H₃BrFIO
High halogen ratio dictates

high lipophilicity.

Molecular Weight 328.91 g/mol

Heavy atomic mass

contributes to its solid state at

RT.

Purity Standard ≥97% (Typical)
Trace impurities are usually

de-halogenated analogs.

Physical State Solid (Powder)
Prone to aerosolization;

requires strict dust control.

Solubility Soluble in THF, DMF, DCM

Hydrophobic nature requires

polar aprotic solvents for

reactions.

Mechanistic Toxicology & Hazard Identification
Standard safety protocols often list hazards without explaining why they occur. As a highly

functionalized electrophile, the toxicity of 3-Bromo-4-fluoro-5-iodobenzaldehyde is a direct

consequence of its molecular structure [2].

Table 2: GHS Hazard Classification
GHS Code Hazard Statement Signal Word

H315 Causes skin irritation WARNING

H319 Causes serious eye irritation WARNING

H335 May cause respiratory irritation WARNING

The Causality of Hazards
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Electrophilic Attack on Biological Nucleophiles (H319, H315): The aldehyde (-CHO) group is

highly electrophilic. Upon contact with ocular or dermal tissue, the carbonyl carbon

undergoes rapid nucleophilic attack by the primary amines present in biological proteins

(e.g., keratin, corneal enzymes). This forms covalent Schiff bases, leading to localized

protein denaturation and acute inflammation.

Halogen-Driven Lipophilicity: The presence of heavy halogens (Bromine and Iodine)

significantly increases the molecule's partition coefficient (LogP). This allows the compound

to easily penetrate the lipid bilayers of cellular membranes, exacerbating dermal and

respiratory irritation compared to non-halogenated benzaldehydes.

Engineering Controls
Containment: Handle exclusively within a certified Class II Type A2 biological safety cabinet

or a high-velocity chemical fume hood to mitigate H335 risks.

PPE: Nitrile gloves (double-gloving recommended due to halogenated solvent permeation

rates), tightly sealed chemical splash goggles, and a lab coat.

Orthogonal Reactivity: The Strategic Advantage
The true value of 3-Bromo-4-fluoro-5-iodobenzaldehyde lies in its programmable, site-

specific reactivity. The hierarchy of bond cleavage is dictated by Bond Dissociation Energies

(BDE) and steric electronics.

C-I Bond (Position 5): The atomic radius of Iodine is large, resulting in poor orbital overlap

with the aromatic sp² carbon. This creates the weakest bond in the molecule (BDE ~65

kcal/mol), making it highly susceptible to oxidative addition by Pd(0) at room temperature [3].

C-Br Bond (Position 3): With a higher BDE (~81 kcal/mol), the C-Br bond remains intact

during mild C-I coupling. It requires elevated temperatures (>80°C) and electron-rich

phosphine ligands to break.

C-F Bond (Position 4): Highly electronegative and resistant to standard transition-metal

catalysis. However, the electron-withdrawing nature of the adjacent aldehyde and halogens

activates this position for Nucleophilic Aromatic Substitution (SNAr).
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Figure 1: Divergent orthogonal reactivity pathways of 3-Bromo-4-fluoro-5-iodobenzaldehyde.

Self-Validating Experimental Protocol:
Chemoselective Suzuki Coupling
To leverage the orthogonal reactivity safely, protocols must be designed as self-validating

systems. The following methodology details a chemoselective Suzuki-Miyaura coupling

targeting only the C-I bond, with built-in validation checks to prevent dangerous thermal

runaways or over-coupling.
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Step-by-Step Methodology
Stoichiometric Control: Weigh 1.0 equivalent of 3-Bromo-4-fluoro-5-iodobenzaldehyde.

Weigh 0.95 equivalents of the target boronic acid. Logic: Sub-stoichiometric boronic acid

starves the reaction, preventing secondary attack on the C-Br bond.

Inert Atmosphere Setup: Transfer solids to a Schlenk flask. Evacuate and backfill with Argon

three times. Logic: Oxygen degrades Pd(0) catalysts to inactive Pd(II) oxides, stalling the

reaction and leaving unreacted electrophilic hazards in the matrix.

Solvent & Catalyst Addition: Add degassed THF/H₂O (4:1 v/v). Add 5 mol% Pd(PPh₃)₄ and

2.0 eq K₂CO₃.

Temperature Control: Maintain the reaction strictly at 25°C - 35°C. Logic: Exceeding 40°C

provides enough thermal energy to overcome the activation barrier for C-Br oxidative

addition, destroying chemoselectivity.

In-Process Validation (The Self-Check): After 1 hour, extract a 10 µL aliquot. Run LC-MS.

Validation Pass: Mass spectrum shows [M+H] corresponding to the single-coupling

product.

Validation Fail: Presence of double-coupling mass indicates failed temperature control;

reaction must be quenched immediately to prevent complex mixture formation.

Quenching: Quench with saturated aqueous NH₄Cl to neutralize the base and precipitate the

palladium residues safely.
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Figure 2: Self-validating experimental workflow for chemoselective cross-coupling.
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Emergency Response & Waste Management
Due to the compound's specific reactivity, standard emergency responses must be tailored:

Spill Response: Do NOT use basic/amine-containing spill kits (e.g., ethanolamine), as they

will undergo rapid, exothermic Schiff-base formation with the aldehyde. Sweep up solid spills

using damp, inert absorbent pads to prevent aerosolization of the irritating powder.

Dermal Exposure: Wash immediately with copious amounts of water and mild soap. Do not

use solvents (like ethanol or acetone) to clean the skin, as they will act as a carrier, driving

the lipophilic halogenated compound deeper into the dermis.

Waste Disposal: Halogenated organic waste. Must be segregated from non-halogenated

waste to prevent the formation of highly toxic dioxins during commercial incineration

processes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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